molecular formula C5H2ClF9O B14660077 3-Chloro-1,1,1,2,2-pentafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane CAS No. 50807-73-3

3-Chloro-1,1,1,2,2-pentafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane

Cat. No.: B14660077
CAS No.: 50807-73-3
M. Wt: 284.51 g/mol
InChI Key: PDDJVZGCNXDBPD-UHFFFAOYSA-N
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Description

3-Chloro-1,1,1,2,2-pentafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane is a fluorinated organic compound with the molecular formula C₅H₂ClF₉O. This compound is characterized by its high fluorine content, which imparts unique chemical and physical properties. It is used in various industrial applications due to its stability and reactivity.

Preparation Methods

The synthesis of 3-Chloro-1,1,1,2,2-pentafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane typically involves the reaction of chlorinated and fluorinated precursors under controlled conditions. One common method involves the reaction of 3-chloro-1,1,1,2,2-pentafluoropropane with 1,1,2,2-tetrafluoroethanol in the presence of a suitable catalyst. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the desired product .

Chemical Reactions Analysis

3-Chloro-1,1,1,2,2-pentafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide or amine groups, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.

    Hydrolysis: In the presence of water and a suitable catalyst, the compound can undergo hydrolysis to form corresponding alcohols and acids.

Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents employed .

Scientific Research Applications

3-Chloro-1,1,1,2,2-pentafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Chloro-1,1,1,2,2-pentafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane involves its interaction with molecular targets through its reactive functional groups. The chlorine and fluorine atoms can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing ones. The compound’s high electronegativity and stability make it a valuable tool in studying reaction mechanisms and pathways .

Comparison with Similar Compounds

3-Chloro-1,1,1,2,2-pentafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane can be compared with other similar fluorinated compounds, such as:

The uniqueness of this compound lies in its specific combination of chlorine and fluorine atoms, which imparts unique chemical properties and makes it suitable for specialized applications.

Properties

CAS No.

50807-73-3

Molecular Formula

C5H2ClF9O

Molecular Weight

284.51 g/mol

IUPAC Name

3-chloro-1,1,1,2,2-pentafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane

InChI

InChI=1S/C5H2ClF9O/c6-1(3(9,10)5(13,14)15)16-4(11,12)2(7)8/h1-2H

InChI Key

PDDJVZGCNXDBPD-UHFFFAOYSA-N

Canonical SMILES

C(C(C(F)(F)F)(F)F)(OC(C(F)F)(F)F)Cl

Origin of Product

United States

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